Catalytic Efficiency Comparison: 7-Aminomethyl-7-deazaguanosine vs. tRNA Substrate Contexts
7-Aminomethyl-7-deazaguanosine exhibits a kcat/KM value of 28.3 mM⁻¹s⁻¹ when incorporated into tRNA(Tyr) by TGT, compared to 6.67 mM⁻¹s⁻¹ with minihelix RNA as the substrate [1]. This 4.24-fold difference in catalytic efficiency demonstrates that the full tRNA structure significantly enhances enzyme recognition and processing of this compound, a property not uniformly observed with other 7-deazaguanine analogs. This substrate context-dependence is a key differentiator from queuine, which is not processed by bacterial TGT under the same conditions [2].
| Evidence Dimension | Catalytic efficiency (kcat/KM) of TGT-mediated incorporation |
|---|---|
| Target Compound Data | 28.3 mM⁻¹s⁻¹ (with tRNA(Tyr)) |
| Comparator Or Baseline | 6.67 mM⁻¹s⁻¹ (with minihelix RNA); queuine: not a substrate for bacterial TGT |
| Quantified Difference | 4.24-fold higher efficiency with full tRNA vs. minihelix RNA; queuine shows no activity |
| Conditions | E. coli tRNA-guanine transglycosylase (TGT), 100 mM glycylglycine pH 8.7, 100 mM EDTA, 100 mM KCl, 0.5 mM DTT, 37°C |
Why This Matters
The compound's catalytic efficiency varies significantly with tRNA substrate context, enabling researchers to distinguish between base and full-tRNA incorporation steps in mechanistic studies, a capability not provided by less specific analogs.
- [1] BRENDA Enzyme Database. EC 2.4.99.17 - tRNA-guanine transglycosylase. kcat/KM values for 7-aminomethyl-7-deazaguanine with tRNA(Tyr) and minihelix RNA substrates. View Source
- [2] Biela I, Tidten-Luksch N, Immekus F, et al. Investigation of Specificity Determinants in Bacterial tRNA-Guanine Transglycosylase Reveals Queuine, the Substrate of Its Eucaryotic Counterpart, as Inhibitor. PLoS One. 2013;8(5):e64240. View Source
